molecular formula C12H8FN3S B6599143 5-(4-fluoronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1937556-03-0

5-(4-fluoronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B6599143
CAS RN: 1937556-03-0
M. Wt: 245.28 g/mol
InChI Key: GDZPLJVTYVDOPT-UHFFFAOYSA-N
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Description

5-(4-Fluoronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol (4FNTT) is a synthetic small molecule that has recently been studied for its potential applications in scientific research and laboratory experiments. 4FNTT is a derivative of triazole and has been found to possess a number of unique properties, including its ability to bind to certain proteins, its stability and its low toxicity. In

Mechanism of Action

The mechanism of action of 5-(4-fluoronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol is not fully understood, however, it is believed to interact with certain proteins via a process known as hydrophobic binding. This process involves the formation of hydrophobic interactions between the this compound molecule and the protein, which results in the binding of the two molecules. Additionally, this compound has been found to interact with certain receptors, such as the androgen receptor, which may explain its ability to bind to certain proteins.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as the human androgen receptor, which may explain its potential applications in drug metabolism studies. Additionally, this compound has been found to possess anti-inflammatory and anti-oxidant properties, which may be beneficial for certain medical applications.

Advantages and Limitations for Lab Experiments

5-(4-fluoronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol has several advantages for laboratory experiments. It is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. Additionally, it is relatively inexpensive and can be produced in high yields, making it a cost-effective option for laboratory experiments. However, this compound has several limitations. It is not very soluble in water, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can limit its use in certain studies.

Future Directions

There are a number of potential future directions for 5-(4-fluoronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol. It could be used in further studies of protein-protein interactions and enzyme activity, as well as studies of drug metabolism and drug-target interactions. Additionally, this compound could be used in medical applications, such as the treatment of inflammation and oxidative stress. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in laboratory experiments.

Synthesis Methods

5-(4-fluoronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol has been synthesized by several different methods, including a three-step method involving the reaction of 4-fluoronaphthalene-1-sulfonyl chloride with sodium azide, followed by the addition of thiourea, and finally the reaction of the resulting intermediate with 2-amino-4-chloro-6-methyl-1,3,5-triazine. This method has been found to be efficient and cost-effective, and has been used to produce this compound in high yields.

Scientific Research Applications

5-(4-fluoronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in scientific research. It has been found to bind to certain proteins, such as the human androgen receptor, and has been used in studies of protein-protein interactions. Additionally, this compound has been used in studies of the structure and function of proteins, as well as studies of enzyme activity and drug metabolism.

properties

IUPAC Name

5-(4-fluoronaphthalen-1-yl)-1,2-dihydro-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3S/c13-10-6-5-9(11-14-12(17)16-15-11)7-3-1-2-4-8(7)10/h1-6H,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZPLJVTYVDOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C3=NC(=S)NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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